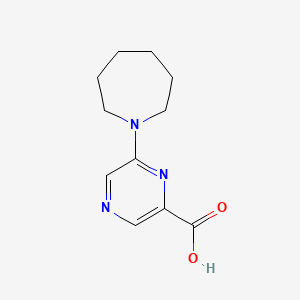
6-(1-Azepanyl)-2-pyrazinecarboxylic acid
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other substances, and redox potential.Applications De Recherche Scientifique
Coordination Chemistry and Structural Analysis
Pyrazinecarboxylic acid derivatives, including those structurally related to 6-(1-Azepanyl)-2-pyrazinecarboxylic acid, play a significant role in coordination chemistry. They have been used to synthesize various metal complexes, demonstrating the coordinating properties of ligands with the (N_aromatic, COO–) donor set. For instance, oxovanadium(IV) complexes with pyrazinecarboxylic acids have been studied for their stability and isomerism in aqueous solutions and solid states, showing the influence of ligand basicity and hydrophilicity on cis and trans isomer formation (E. Garribba, G. Micera, E. Lodyga-Chruscinska, D. Sanna, 2006).
Photoluminescence Properties
The luminescence properties of pyrazinecarboxylic acid derivatives have been a subject of interest, particularly in the synthesis of europium(III) and terbium(III) complexes. These complexes have been characterized by photoluminescent analyses, revealing the influence of nitrogen atoms in the benzene ring on the intensity and quantum efficiency of the lanthanide emissions. Such studies highlight the potential of these compounds in photoluminescent applications (S. Eliseeva, O. Mirzov, S. Troyanov, A. Vitukhnovsky, N. Kuzmina, 2004).
Supramolecular Assemblies
Research on pyrazinecarboxylic acids has extended to their role in the formation of supramolecular assemblies. The crystal structures of some pyrazinecarboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are essential for understanding and designing crystal engineering strategies. These studies shed light on how the carboxylic acid group forms hydrogen bonds in monocarboxylic and dicarboxylic pyrazine derivatives, influencing their structural assembly and potential applications in materials science (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and its implications for various fields such as medicine, materials science, or environmental science.
For a specific compound, these details would be found in scientific literature and databases. If you have another compound in mind or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
6-(azepan-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUDLMNJJQYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Azepanyl)-2-pyrazinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



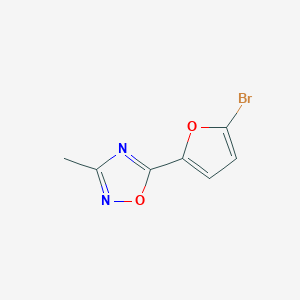

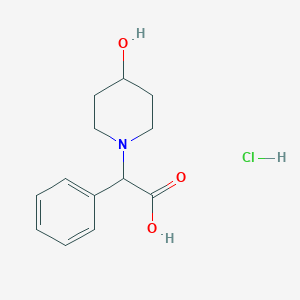
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
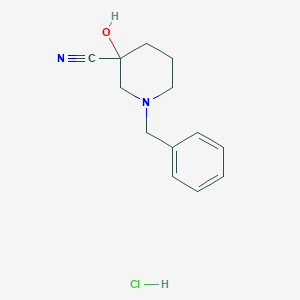
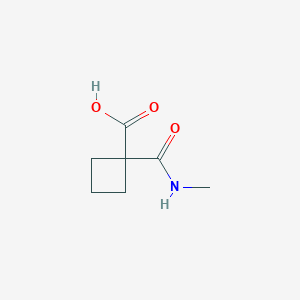
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
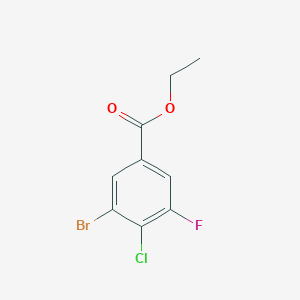
![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)
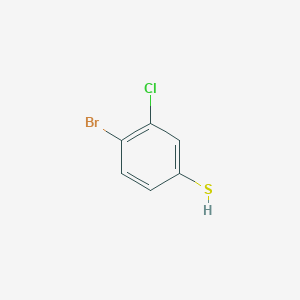
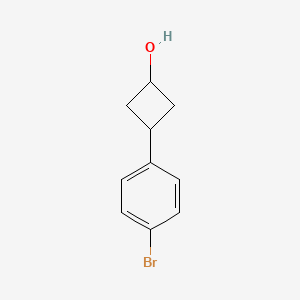
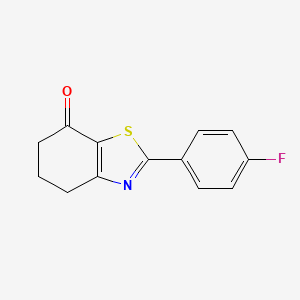
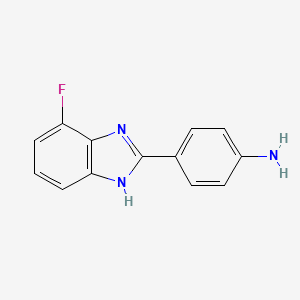
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)